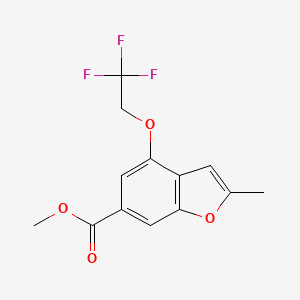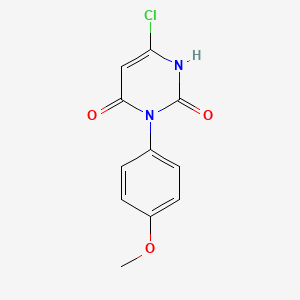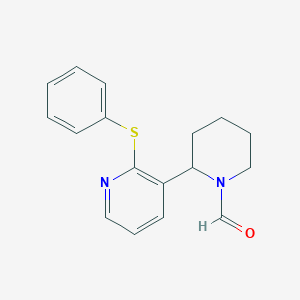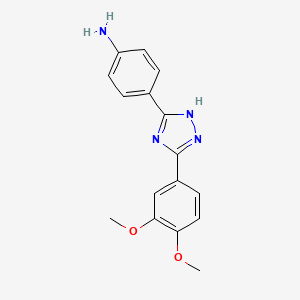
5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 3-position The m-tolyl group is attached to the nitrogen atom of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be m-tolyl hydrazine and a suitable 1,3-dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 5-hydroxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-methoxy-1-(m-tolyl)-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of pyrazole derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a phenyl group instead of an m-tolyl group.
5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a p-tolyl group instead of an m-tolyl group.
5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness
The uniqueness of 5-Methoxy-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid lies in the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the methoxy and carboxylic acid groups also provides unique sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-methoxy-1-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-3-5-9(6-8)14-11(17-2)7-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
RGWIOYCXEREJSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-(Piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11812222.png)
